molecular formula C23H19ClN6O3 B11268993 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B11268993
M. Wt: 462.9 g/mol
InChI Key: HVDQFYSOYNGGRF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic acetamide featuring a pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraene core substituted with a 4-chlorophenyl group and an N-[(4-methoxyphenyl)methyl]acetamide side chain. Its synthesis likely involves cyclization strategies to assemble the nitrogen-rich polycyclic framework, followed by coupling reactions to introduce the 4-chlorophenyl and methoxybenzylacetamide moieties. Structural characterization of such compounds often employs X-ray crystallography, leveraging tools like the SHELX program suite for refinement and validation .

Properties

Molecular Formula

C23H19ClN6O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H19ClN6O3/c1-33-18-8-2-15(3-9-18)13-25-21(31)14-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h2-12H,13-14H2,1H3,(H,25,31)

InChI Key

HVDQFYSOYNGGRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

Origin of Product

United States

Biological Activity

The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the pentazatricyclo framework followed by the introduction of functional groups such as the 4-chlorophenyl and 4-methoxyphenyl moieties. The structural complexity is indicative of potential interactions with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds derived from the pentazatricyclo framework. For instance, derivatives with 4-chlorophenyl substitutions have shown significant cytotoxicity against various cancer cell lines.

  • Cell Viability Assays :
    • The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that compounds with similar structural features exhibited a reduction in cell viability ranging from 61% to 78% compared to controls .
    • Notably, compounds with additional methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.
  • Structure-Activity Relationship (SAR) :
    • The incorporation of electron-donating groups such as methoxy significantly improved anticancer activity. Conversely, the presence of electron-withdrawing groups reduced efficacy .
    • Compounds with hydrazone linkages showed improved potency against A549 cells compared to their hydrazide precursors.

Antiviral Activity

Research into related compounds has also explored antiviral properties. For example, certain derivatives have been tested for their activity against tobacco mosaic virus (TMV), showing promising inhibition rates around 50% at specific concentrations .

Study 1: Anticancer Efficacy in Lung Cancer Models

In a comparative study involving several derivatives of similar structures, one compound exhibited a significant reduction in A549 cell viability (64%) while maintaining relatively low toxicity towards non-cancerous HSAEC1-KT cells . This highlights the potential for selective targeting of cancerous cells while sparing healthy tissue.

Study 2: Antiviral Screening

A series of sulfonamide derivatives containing chlorophenyl groups were synthesized and screened for antiviral activity against TMV. Compounds demonstrated varying degrees of inhibition, with some achieving up to 42% inhibition at a concentration of 0.5 mg/mL . The results suggest that structural modifications can enhance antiviral properties.

Data Tables

Compound IDStructure TypeCell Line TestedViability (%)Inhibition Rate (%)
Compound APentazatricycloA54964N/A
Compound BSulfonamideTMVN/A42
Compound CHydrazoneA54978N/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its pentazatricyclo core and substituent profile. Below is a comparative analysis with analogues from recent literature:

Compound Core Structure Substituents Heteroatoms Molecular Weight (g/mol) Potential Applications
Target Compound Pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraene 4-chlorophenyl, N-(4-methoxybenzyl)acetamide 5N, 1O ~400 (estimated) Enzyme inhibition, receptor ligands
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-chlorophenyl, methyl, phenyl 6N ~380 Antimicrobial, crystallography studies
N-[2-(4-Chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-tetraen-4-yl}acetamide Tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-tetraene 4-chlorophenyl ethyl, thia (S) 4N, 1S ~420 Anticancer, kinase inhibition
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-tetraen-8-yl}phenyl)acetamide Trioxa-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-tetraene Phenyl, acetamide 1N, 3O ~370 Anti-inflammatory, antioxidant

Key Findings from Comparative Studies

  • Heteroatom Influence : The target compound’s pentazatricyclo core (5N) may enhance hydrogen-bonding interactions compared to sulfur-containing analogues (e.g., thia-substituted compound in ) or oxygen-rich systems (e.g., trioxa compound in ). This could improve binding affinity in biological targets but reduce solubility due to increased lipophilicity.
  • Biological Activity : While direct pharmacological data for the target compound are unavailable, analogues like the thia-substituted tetraazatetracyclo compound show anticancer activity, suggesting the pentazatricyclo scaffold may also interact with kinase domains.
  • Crystallographic Insights : Structural studies on the hexaazatricyclo analogue (R factor = 0.035) confirm planar geometry in the heterocyclic core, a feature likely shared by the target compound, which could stabilize π-π stacking interactions in protein binding.

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